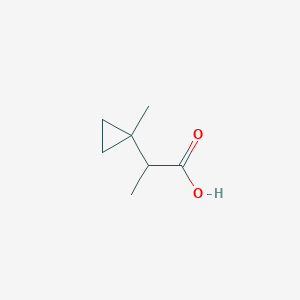
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a nitro group and a methyl group attached to a benzene ring, along with a keto group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid typically involves the nitration of 4-methylacetophenone followed by oxidation and subsequent carboxylation. The nitration step introduces the nitro group into the aromatic ring, and the oxidation step converts the methyl group to a carboxylic acid group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and potassium permanganate or chromium trioxide for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-(4-Methyl-3-aminophenyl)-2-oxopropanoic acid.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-nitrophenylboronic acid
- 3-Nitro-4-methylbenzeneboronic acid
- 3-Nitro-4-methylphenylboronic acid
Uniqueness
3-(4-Methyl-3-nitrophenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H9NO5 |
|---|---|
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
3-(4-methyl-3-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
KZOUZJDDXBAXAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


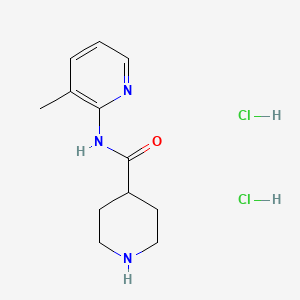
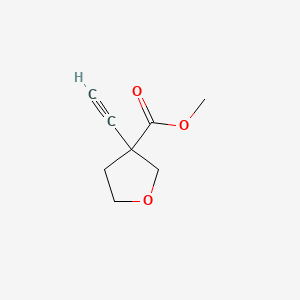
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
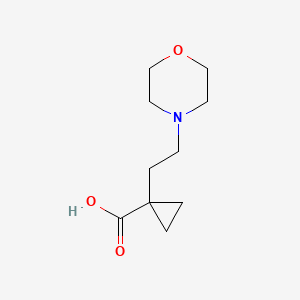
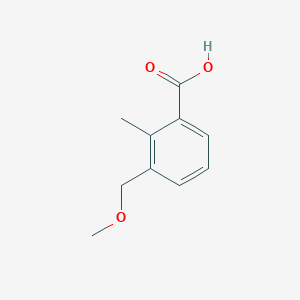
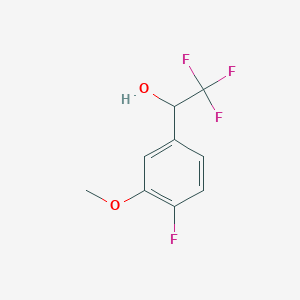
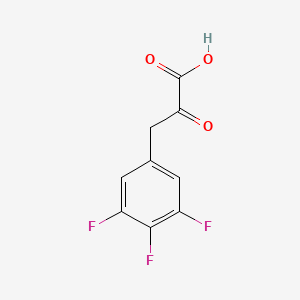
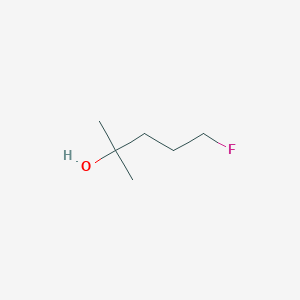
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
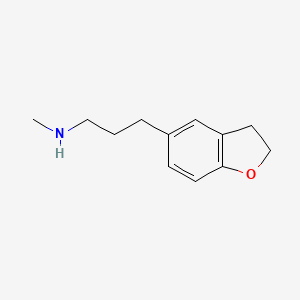
![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
